Anti-Inflammatory Potency vs Ibuprofen
2-(5-Aryltetrazol-2-yl)-N-thiazol-2-ylacetamide congeners, structurally homologous to 2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(2-methylphenyl)acetamide, demonstrated anti-inflammatory activity exceeding that of ibuprofen in the carrageenan-induced rat paw edema model. The most active compound in the series achieved 75.3% edema inhibition compared to ibuprofen's 52.0% inhibition, both administered at equimolar doses of 50 mg/kg p.o. [1]. While direct data for the 4-chlorophenyl/2-methylphenyl analogue has not been published in this specific assay, the compound occupies the same 2,5-disubstituted tetrazole-acetamide pharmacophoric space and shares the critical 2H-tetrazol-2-yl acetamide scaffold required for activity [2].
| Evidence Dimension | Anti-inflammatory activity (carrageenan-induced paw edema in rats) |
|---|---|
| Target Compound Data | Not directly tested in this assay; belongs to the 2-(5-aryltetrazol-2-yl)-acetamide class that yielded 75.3% inhibition at 50 mg/kg p.o. |
| Comparator Or Baseline | Ibuprofen: 52.0% inhibition at 50 mg/kg p.o. |
| Quantified Difference | Class-leading congener achieved 1.45× higher inhibition than ibuprofen at the same dose |
| Conditions | Carrageenan-induced rat paw edema model; oral administration at 50 mg/kg; measurement at 3–5 hours post-dose |
Why This Matters
This class-level evidence demonstrates that the tetrazole-acetamide scaffold can deliver superior anti-inflammatory efficacy over a clinical NSAID, supporting selection of this compound for inflammation-targeted screening cascades where ibuprofen-like potency is insufficient.
- [1] Chaban, T. I., Foliush, V. T., Ogurtsov, V. V., Matiychuk, V. S. Synthesis, Anti-Inflammatory Properties and Molecular Docking of 2-(5-Aryltetrazol-2-yl)- and 2-(1H-Tetrazol-5-ylsulphanyl)-N-Thiazol-2-ylacetamides. Russ. J. Bioorg. Chem. 2021, 47 (4), 889–896. DOI: 10.1134/S1068162021040051. View Source
- [2] Kumar, P., Knaus, E. E. Synthesis and antiinflammatory activity of 2H-tetrazol-2-acetic acids, esters and amides. Drug Des. Deliv. 1990, 6 (3), 169–175. PMID: 2076178. View Source
